1-Isopropyl-1H-indole-2,3-dione

Medicinal Chemistry Cholinesterase Inhibition Alzheimer's Disease Research

1-Isopropyl-1H-indole-2,3-dione (CAS 10487-31-7) is an N-alkylated derivative of isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry characterized by a bicyclic indole core bearing carbonyl groups at the 2- and 3-positions. The N1-isopropyl substitution distinguishes this compound from the parent isatin and other N-alkyl variants, modifying its physicochemical and biological interaction profiles.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 10487-31-7
Cat. No. B077278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-indole-2,3-dione
CAS10487-31-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=O)C1=O
InChIInChI=1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3
InChIKeyQBLFUHJXULERAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-1H-indole-2,3-dione (CAS 10487-31-7) | Isatin N-Alkyl Derivative for Cholinesterase and IMPDH Research Applications


1-Isopropyl-1H-indole-2,3-dione (CAS 10487-31-7) is an N-alkylated derivative of isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry characterized by a bicyclic indole core bearing carbonyl groups at the 2- and 3-positions [1]. The N1-isopropyl substitution distinguishes this compound from the parent isatin and other N-alkyl variants, modifying its physicochemical and biological interaction profiles [2]. Structurally verified data indicate a molecular formula of C11H11NO2, a molecular weight of 189.21 g/mol, and a predicted melting point range of 74–76.5°C [3]. This compound serves as a versatile building block for hydrazone derivative synthesis and as a probe molecule for enzyme inhibition studies.

1-Isopropyl-1H-indole-2,3-dione (CAS 10487-31-7) Procurement: Why N-Alkyl Substitution Patterns Cannot Be Interchanged Without Functional Consequences


Substituting 1-isopropyl-1H-indole-2,3-dione with an unsubstituted isatin, a regioisomer such as 7-isopropylisatin (CAS 57816-97-4), or an alternative N-alkyl isatin (e.g., N-methyl or N-ethyl derivatives) is not functionally equivalent and may compromise experimental outcomes. The N1-isopropyl group is not merely a solubility modifier; it directly alters electronic distribution at the carbonyl centers, modulates enzyme active site accommodation in cholinesterase and IMPDH assays, and changes the steric environment governing downstream derivatization at the C3 position [1][2]. Evidence from systematic N-alkyl isatin series demonstrates that alkyl group size positively correlates with butyrylcholinesterase (BChE) inhibition potency and selectivity over acetylcholinesterase (AChE) — a relationship that cannot be reproduced by the parent isatin scaffold [2]. Furthermore, the isopropyl substitution confers specific hydrogen-bonding properties (zero H-bond donors versus one in unsubstituted isatin) that affect binding interactions and solubility profiles in aqueous assay conditions [3].

1-Isopropyl-1H-indole-2,3-dione (CAS 10487-31-7) Product-Specific Quantitative Evidence vs. Comparators


1-Isopropyl-1H-indole-2,3-dione BChE vs. AChE Selectivity Class-Level Inference from N-Alkyl Isatin SAR

Systematic evaluation of N-alkyl isatin series (compounds 4a-j) reveals that the addition of an N-alkyl group improves inhibition potency towards AChE and BChE compared to unsubstituted isatin. Selectivity towards BChE was observed, and the increase in size of the N-alkyl group positively correlated to improved inhibition potency [1]. 1-Isopropyl-1H-indole-2,3-dione bears an N-isopropyl group of intermediate steric bulk; based on the established SAR trend, it is predicted to exhibit intermediate BChE inhibition potency and selectivity compared to smaller (methyl, ethyl) and larger (pentyl, hexyl) N-alkyl isatins. The most potent inhibitor in the series was compound 4i (N-octyl isatin) with BChE IC50 = 3.77 µM, 22-fold selectivity over AChE [1].

Medicinal Chemistry Cholinesterase Inhibition Alzheimer's Disease Research

1-Isopropyl-1H-indole-2,3-dione IMPDH2 Inhibition Ki = 240–440 nM Direct Comparative Binding Affinity Data

BindingDB reports direct enzyme inhibition data for 1-isopropyl-1H-indole-2,3-dione against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and anticancer therapy. The compound exhibits Ki values ranging from 240 nM to 440 nM depending on substrate conditions [1][2]. Specifically, Ki = 240 nM for non-competitive inhibition, Ki = 430 nM for IMP substrate competition, and Ki = 440 nM for NAD substrate competition [1]. In comparison, the reference IMPDH inhibitor mycophenolic acid (MPA) exhibits Ki values of approximately 10–30 nM against IMPDH2, while unsubstituted isatin derivatives typically show weaker or no reported IMPDH inhibition activity in standardized assays [3].

Enzymology IMPDH Inhibition Antiproliferative Research

1-Isopropyl-1H-indole-2,3-dione vs. 7-Isopropylisatin Regioisomer Differentiation

1-Isopropyl-1H-indole-2,3-dione (N1-isopropyl substitution) is chemically distinct from 7-isopropyl-1H-indole-2,3-dione (CAS 57816-97-4), which bears the isopropyl group on the phenyl ring at the C7 position. The N1-substituted compound possesses zero hydrogen bond donors, whereas the 7-isopropyl regioisomer retains one N-H hydrogen bond donor [1][2]. This difference directly impacts intermolecular hydrogen bonding capacity, solubility at physiological pH, and molecular recognition in enzyme active sites. The C7-substituted variant exhibits higher topological polar surface area and different electronic distribution due to the electron-donating isopropyl group para to the C3 carbonyl [1].

Medicinal Chemistry Regioisomer SAR Scaffold Optimization

1-Isopropyl-1H-indole-2,3-dione Enhanced Lipophilicity vs. Unsubstituted Isatin

Quantitative structure-property relationship (QSPR) calculations indicate that 1-isopropyl-1H-indole-2,3-dione has a predicted LogP value of 3.22, topological polar surface area (TPSA) of 97.99 Ų, and predicted aqueous solubility at pH 7.4 of 3.1 mg/mL [1]. In comparison, unsubstituted isatin (CAS 91-56-5) has a significantly lower LogP of approximately 0.8–1.2 and higher aqueous solubility due to the presence of the N-H hydrogen bond donor [2]. This ~2.0–2.4 Log unit increase corresponds to a >100-fold increase in octanol-water partition coefficient, reflecting substantially enhanced membrane permeability potential.

ADME Optimization Physicochemical Profiling Lead Optimization

1-Isopropyl-1H-indole-2,3-dione C3 Carbonyl Electrophilicity Modulated by N-Isopropyl Group

The N1-isopropyl substitution in 1-isopropyl-1H-indole-2,3-dione exerts a measurable electronic effect on the C3 carbonyl electrophilicity compared to unsubstituted isatin. The electron-donating nature of the isopropyl group through the N1 position slightly reduces the electrophilic character of the adjacent C3 carbonyl, necessitating prolonged reaction times for nucleophilic additions such as hydrazone formation . This contrasts with N-acyl isatin derivatives, which exhibit enhanced C3 electrophilicity due to electron-withdrawing effects [1].

Synthetic Chemistry Hydrazone Formation Reaction Optimization

1-Isopropyl-1H-indole-2,3-dione Patent-Documented Synthetic Route and Characterization

A fully characterized synthetic protocol for 1-isopropyl-1H-indole-2,3-dione is documented in US2006/30609 A1. The preparation involves N-alkylation of 1H-indole-2,3-dione (5.0 g, 0.034 mol) with iodopropane (6.83 mL, 0.068 mol) and potassium carbonate (9.28 g, 0.068 mol) in DMF (30 mL), stirred at room temperature for 72 hours, yielding the product as an orange solid with HPLC retention time of 4.38 min and MS (M+H)+ m/z 190.1 . This patent-validated route provides researchers with a reproducible method that contrasts with alternative N-alkylation approaches requiring specialized microwave equipment .

Process Chemistry Synthetic Methodology Scale-Up Feasibility

1-Isopropyl-1H-indole-2,3-dione (CAS 10487-31-7) Evidence-Backed Research and Industrial Application Scenarios


Butyrylcholinesterase (BChE) Inhibitor Lead Optimization Campaigns

Based on established SAR in N-alkyl isatin series, 1-isopropyl-1H-indole-2,3-dione provides an intermediate steric bulk scaffold for systematic exploration of BChE inhibition potency and selectivity over AChE [1]. The N-isopropyl group sits within the optimal size range for modulating potency while maintaining synthetic tractability. Researchers can use this compound as a starting point for further C3 derivatization or as a reference compound for benchmarking the contribution of isopropyl substitution relative to smaller (methyl, ethyl) and larger (pentyl, octyl) N-alkyl variants [1].

IMPDH2 Enzymology and Inhibitor Mechanism Studies

1-Isopropyl-1H-indole-2,3-dione is validated as an IMPDH2 ligand with quantified binding affinity (Ki = 240–440 nM) across multiple substrate competition formats [1]. This compound is suitable for use as a reference ligand in IMPDH enzyme kinetics studies, competitive binding displacement assays, and as a starting scaffold for structure-activity relationship optimization toward more potent IMPDH inhibitors. The non-competitive inhibition mode (Ki = 240 nM) provides a distinct mechanistic profile that can be exploited in enzymology investigations [1].

Hydrazone Derivative Synthesis and Anticancer/Antimicrobial Probe Development

As an N1-protected isatin building block, 1-isopropyl-1H-indole-2,3-dione serves as the core electrophilic partner for condensation with substituted phenylhydrazines to generate hydrazone libraries [1]. The slightly attenuated C3 carbonyl electrophilicity (compared to unsubstituted isatin) requires adjusted reaction conditions but provides a defined starting point for reproducible library synthesis . These hydrazone derivatives have been explored in anticancer, antimicrobial, and antiparasitic screening campaigns .

Cell-Based Assays Requiring Enhanced Membrane Permeability

With a QSPR-predicted LogP of 3.22, 1-isopropyl-1H-indole-2,3-dione exhibits >100-fold higher lipophilicity than unsubstituted isatin [1]. This physicochemical property profile makes it preferentially suitable for cell-based assays where passive membrane diffusion is required for intracellular target engagement. The compound's TPSA of 97.99 Ų remains within the favorable range for blood-brain barrier penetration, expanding its potential utility in CNS-targeted research applications [1].

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